molecular formula C10H11NO4 B048193 4-Hydroxyphenylacetylglycine CAS No. 28116-23-6

4-Hydroxyphenylacetylglycine

Cat. No. B048193
CAS RN: 28116-23-6
M. Wt: 209.2 g/mol
InChI Key: CPPDWYIPKSSNNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of derivatives like 4-hydroxyproline from 2-amino-4-pentenoic acid involves epoxidation and intramolecular cyclization, producing compounds with distinct stereochemical properties (Krishnamurthy et al., 2014).

Molecular Structure Analysis

  • Research on the structural aspects of phenylglycine-type amino acids, including 4-hydroxyphenylglycine, highlights their occurrence in various peptide natural products, revealing detailed structural and biosynthetic insights (Al Toma et al., 2015).

Chemical Reactions and Properties

  • The chemical reactions involving hydroxyglycines, such as the formation of 4-phenylquinazoline derivatives, demonstrate the compound's reactivity and potential for creating various chemical structures (Hoefnagel et al., 1993).

Physical Properties Analysis

  • Studies on the synthesis and characterization of molecularly imprinted polymers using 4-hydroxyphenylglycine as a template provide insights into its physical properties, such as binding affinity and selectivity (He Min-qian, 2013).

Chemical Properties Analysis

  • Investigations into the enzymatic reactions of 4-hydroxyphenylglycine, such as its conversion by peptidylglycine-alpha-hydroxylating monooxygenase, shed light on its chemical properties and potential metabolic roles (Driscoll et al., 2000).

Scientific Research Applications

  • Metabolite of Tyramine

    • Application Summary : 4-Hydroxyphenylacetylglycine is a metabolite of tyramine, a tyrosine-derived endogenous monoamine .
    • Methods of Application : The production of 4-Hydroxyphenylacetylglycine as a metabolite occurs naturally in the body as part of the metabolic process of tyramine .
    • Results or Outcomes : As a metabolite, 4-Hydroxyphenylacetylglycine plays a role in the body’s metabolic processes .
  • Inhibition of α-Amylase and α-Glucosidase

    • Application Summary : 4-Hydroxyphenylacetylglycine has been found to inhibit α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion .
    • Methods of Application : The compound was tested in vitro for its inhibitory effects on these enzymes. The interaction of the compound with both enzymes was primarily influenced by hydrogen bonding and van der Waals forces .
    • Results or Outcomes : The compound was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner with IC50 values of 81.2 ± 5.3 and 54.8 ± 2.4 µM, respectively .
  • 4-Hydroxyphenylacetate 3-Hydroxylases (4HPA3Hs)

    • Application Summary : 4-Hydroxyphenylacetylglycine has potential applications in enzyme engineering due to its interaction with 4HPA3Hs .
    • Methods of Application : Research on 4HPA3Hs can be conducted using protein engineering, cofactor engineering, and rational/semi-rational approaches combined with machine learning .
    • Results or Outcomes : The research is ongoing, and the results are yet to be published .
  • Endogenous Metabolite

    • Application Summary : 4-Hydroxyphenylacetylglycine is an acyl glycine and an endogenous human metabolite .
    • Methods of Application : As an endogenous metabolite, 4-Hydroxyphenylacetylglycine is naturally produced in the human body .
    • Results or Outcomes : The specific roles and functions of this metabolite in the human body are still under investigation .
  • Biomarker for Crohn’s Disease

    • Application Summary : 4-Hydroxyphenylacetylglycine has been identified as a potential metabolic biomarker for Crohn’s disease .
    • Methods of Application : Metabolomic studies have found that levels of 4-Hydroxyphenylacetylglycine in urine were negatively correlated to the abundance of Faecalibacterium prausnitzii in the gut .
    • Results or Outcomes : This correlation suggests that 4-Hydroxyphenylacetylglycine could be used as a non-invasive biomarker for monitoring disease progression or response to treatment in patients with Crohn’s disease .
  • Endogenous Metabolite

    • Application Summary : 4-Hydroxyphenylacetylglycine is an acyl glycine and an endogenous human metabolite .
    • Methods of Application : As an endogenous metabolite, 4-Hydroxyphenylacetylglycine is naturally produced in the human body .
    • Results or Outcomes : The specific roles and functions of this metabolite in the human body are still under investigation .
  • Biomarker for Crohn’s Disease

    • Application Summary : 4-Hydroxyphenylacetylglycine has been identified as a potential metabolic biomarker for Crohn’s disease .
    • Methods of Application : Metabolomic studies have found that levels of 4-Hydroxyphenylacetylglycine in urine were negatively correlated to the abundance of Faecalibacterium prausnitzii in the gut .
    • Results or Outcomes : This correlation suggests that 4-Hydroxyphenylacetylglycine could be used as a non-invasive biomarker for monitoring disease progression or response to treatment in patients with Crohn’s disease .

Safety And Hazards

The safety and hazards of 4-Hydroxyphenylacetylglycine are not explicitly mentioned in the search results .

Future Directions

The future directions of 4-Hydroxyphenylacetylglycine are not explicitly mentioned in the search results .

properties

IUPAC Name

2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPDWYIPKSSNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331519
Record name 4-Hydroxyphenylacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxyphenylacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyphenylacetylglycine

CAS RN

28116-23-6
Record name p-Hydroxyphenylacetylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28116-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyphenylacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
H Liu, TJ Garrett, Z Su, C Khoo, L Gu - The FASEB Journal, 2016 - Wiley Online Library
The objective of this study was to investigate urinary metabolome modifications in young women following cranberry juice consumption using a global UHPLC‐Q‐Orbitrap‐HRMS …
Number of citations: 0 faseb.onlinelibrary.wiley.com
J Jansson, B Willing, M Lucio, A Fekete, J Dicksved… - PloS one, 2009 - journals.plos.org
… In a previous study 4-hydroxyphenylacetylglycine in urine … found higher levels of 4-hydroxyphenylacetylglycine levels in the … prausnitzii and the metabolite 4-hydroxyphenylacetylglycine …
Number of citations: 569 journals.plos.org
S Grison, G Favé, M Maillot, L Manens, O Delissen… - Metabolomics, 2016 - Springer
… Eleven features, including the confidently identified N1-methylnicotinamide, N1-methyl-2-pyridone-5-carboxamide and 4-hydroxyphenylacetylglycine, discriminated control from …
Number of citations: 26 link.springer.com
A Stanislaus, K Guo, L Li - Analytica chimica acta, 2012 - Elsevier
… 3-Methylcrotonylglycine, 2-furoylglycine, phenylacetylglycine, phenylpropionylglycine, and 4-hydroxyphenylacetylglycine standards were obtained from the Human Metabolome …
Number of citations: 35 www.sciencedirect.com
AE Lewis-Stanislaus, L Li - Journal of the American Society for Mass …, 2010 - Springer
… Most of acylglycines are common to all six individuals with the exception of dimethylglycine and 4-hydroxyphenylacetylglycine, which are only detected in four and five individuals, …
Number of citations: 42 link.springer.com
ASW Tordiffe, M Van Reenen, F Reyers… - … of Chromatography B, 2017 - Elsevier
… acid, and 4-hydroxyphenyllactic acid) or their corresponding glycine conjugates (N-phenylacetylglycine, hippuric acid, N-phenylpropionylglycine, 4-hydroxyphenylacetylglycine and …
Number of citations: 9 www.sciencedirect.com
P Jiang, A Trimigno, J Stanstrup… - Journal of Proteome …, 2017 - ACS Publications
Necrotising enterocolitis (NEC) is a serious gut inflammatory condition in premature neonates, onset and development of which depend on the gut microbiome. Attenuation of the gut …
Number of citations: 21 pubs.acs.org
I Koruna, M Ryska, M Kuchař, J Grimová… - Biomedical mass …, 1984 - Wiley Online Library
Metabolites of benzofenac (3‐chloro‐4‐benzyloxyphenylacetic acid) were determined in rat, rabbit, dog, and human urine by GC/MS. Before analysis the urine was extracted and the …
Number of citations: 4 onlinelibrary.wiley.com
X Wu, C Zhao, A Zhang, J Zhang, X Wang, X Sun… - RSC …, 2018 - pubs.rsc.org
Metabolomics is an emerging and robust discipline and involves the comprehensive evaluation of small molecule endogenous metabolites and enables the exploration of the …
Number of citations: 24 pubs.rsc.org
LE Zambrana, AM Weber, EC Borresen… - Current …, 2021 - academic.oup.com
Background Environmental enteric dysfunction (EED) is associated with chronic gut inflammation affecting nutrient absorption and development of children, primarily in low- and middle-…
Number of citations: 8 academic.oup.com

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